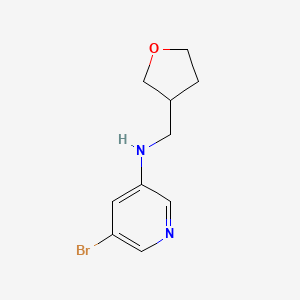
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, also known as CIAM, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research.
Scientific Research Applications
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been investigated for its potential use in various fields of research. One of the primary applications of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is in the study of ion channels. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to selectively inhibit the Kir2.1 channel, which plays a critical role in regulating the heart's electrical activity. This inhibition can lead to a prolonged action potential duration and QT interval, making N-(2-chlorophenyl)-2-imidazol-1-ylacetamide a potential therapeutic agent for cardiac arrhythmias.
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, leukemia, and melanoma. This inhibition is thought to occur through the induction of apoptosis and the inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is not fully understood. However, it has been shown to selectively inhibit the Kir2.1 channel by binding to a specific site on the channel. This binding leads to a decrease in potassium conductance, which prolongs the action potential duration and QT interval.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of the Kir2.1 channel, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its selectivity for the Kir2.1 channel. This selectivity allows for the specific investigation of the channel's role in various physiological processes. However, one of the limitations of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide is its low yield during synthesis, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several potential future directions for N-(2-chlorophenyl)-2-imidazol-1-ylacetamide research. One area of interest is the investigation of its potential use in the treatment of cardiac arrhythmias. Further studies are needed to determine its efficacy and safety in this application.
Another potential future direction is the investigation of its use in cancer research. N-(2-chlorophenyl)-2-imidazol-1-ylacetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo.
Finally, there is potential for the development of new compounds based on the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. By modifying the structure of N-(2-chlorophenyl)-2-imidazol-1-ylacetamide, it may be possible to develop compounds with increased selectivity and efficacy for specific targets.
Synthesis Methods
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chloroaniline with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. This intermediate is then reacted with imidazole to produce N-(2-chlorophenyl)-2-imidazol-1-ylacetamide. The yield of the final product is around 50%.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-2-4-10(9)14-11(16)7-15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHLRYFATUTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

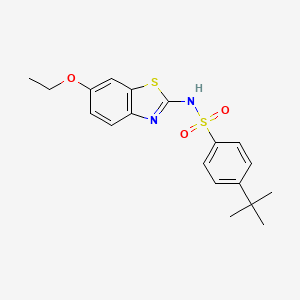
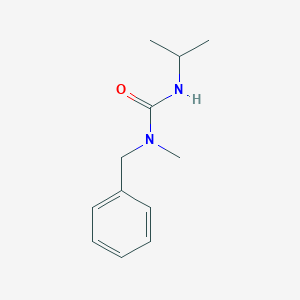
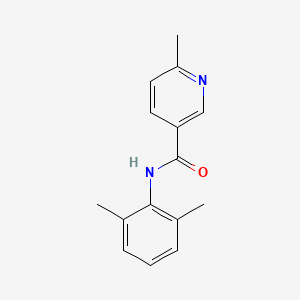
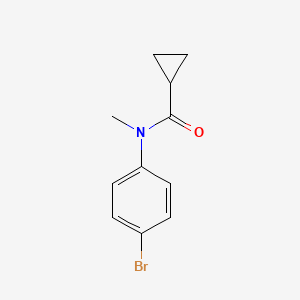
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)

![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
